Methyl 5-phenyl-2-(2-(pyrazine-2-carboxamido)acetamido)thiazole-4-carboxylate
Description
Methyl 5-phenyl-2-(2-(pyrazine-2-carboxamido)acetamido)thiazole-4-carboxylate is a synthetic thiazole derivative with a complex heterocyclic architecture. Its structure comprises a thiazole core substituted at position 2 with a pyrazine-2-carboxamidoacetamido group, a phenyl group at position 5, and a methyl ester at position 2. The pyrazine moiety may enhance binding affinity through hydrogen bonding and π-π interactions, while the methyl ester improves lipophilicity compared to ethyl ester analogs .
Properties
Molecular Formula |
C18H15N5O4S |
|---|---|
Molecular Weight |
397.4 g/mol |
IUPAC Name |
methyl 5-phenyl-2-[[2-(pyrazine-2-carbonylamino)acetyl]amino]-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C18H15N5O4S/c1-27-17(26)14-15(11-5-3-2-4-6-11)28-18(23-14)22-13(24)10-21-16(25)12-9-19-7-8-20-12/h2-9H,10H2,1H3,(H,21,25)(H,22,23,24) |
InChI Key |
QAVDZTLVABTLOI-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(SC(=N1)NC(=O)CNC(=O)C2=NC=CN=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Methyl Esterification
The carboxylic acid at the 4-position of the thiazole is esterified using methanol under acidic catalysis. Concentrated sulfuric acid (0.1 eq) in refluxing methanol (65°C, 6 hr) achieves near-quantitative conversion, with the methyl ester confirmed by a sharp singlet at δ 3.85 ppm in -NMR.
Amide Coupling
The 2-amino group of the thiazole reacts with 2-(pyrazine-2-carboxamido)acetamide using EDC/N-hydroxysuccinimide (NHS) in DMF. This step requires strict moisture control, with yields ranging from 65–72% depending on the stoichiometry of the coupling reagent:
Optimization of Reaction Conditions
Solvent Effects
Non-polar solvents like toluene suppress side reactions during thiazole formation but slow reaction kinetics. A mixed solvent system (DMF:toluene, 1:3) balances reactivity and selectivity, improving overall yield by 12% compared to pure DMF.
Catalytic Enhancements
Microwave-assisted synthesis reduces the amide coupling time from 12 hr to 45 min at 100°C, achieving comparable yields (70%) while minimizing thermal degradation.
Analytical Characterization
Post-synthetic validation employs multiple techniques:
| Technique | Key Observations | Source |
|---|---|---|
| -NMR | δ 8.6 ppm (pyrazine H), δ 7.2–7.5 ppm (Ph) | |
| HPLC-MS | [M+H]⁺ = 398.4 m/z (calc. 397.4) | |
| IR Spectroscopy | 1720 cm⁻¹ (C=O ester), 1650 cm⁻¹ (amide I) |
Purity thresholds exceeding 95% are achieved through repetitive recrystallization from ethanol/water mixtures.
Comparative Analysis of Synthetic Routes
Three primary routes have been documented:
| Method | Steps | Total Yield | Purity | Scalability |
|---|---|---|---|---|
| Classical stepwise | 6 | 32% | 92% | Moderate |
| Microwave-assisted | 6 | 41% | 95% | High |
| One-pot thiazole | 4 | 28% | 88% | Low |
The microwave-assisted method offers the best balance of efficiency and purity, though it requires specialized equipment.
Industrial-Scale Considerations
Challenges in large-scale production include:
-
Cost of coupling reagents : EDC and HOBt account for 60% of raw material costs.
-
Waste management : DMF and DCM require dedicated recovery systems to meet environmental regulations.
-
Process safety : Exothermic amide couplings necessitate jacketed reactors with precise temperature control.
Emerging Methodologies
Recent advances include enzymatic coupling using lipase B from Candida antarctica, which achieves 58% yield under aqueous conditions, reducing organic solvent use by 80%. Photocatalytic methods for thiazole ring formation are also under investigation but remain at the proof-of-concept stage .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl and thiazole rings.
Reduction: Reduction reactions can target the carbonyl groups present in the ester and amide functionalities.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the thiazole and pyrazine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Anticancer Activity
Research has highlighted the potential of methyl 5-phenyl-2-(2-(pyrazine-2-carboxamido)acetamido)thiazole-4-carboxylate as an anticancer agent. Studies have shown that compounds with similar thiazole structures exhibit inhibitory activity against various cancer cell lines.
Case Study:
A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of thiazole compounds showed IC50 values ranging from 0.1 to 10 μM against different cancer types, indicating their potential as lead compounds for further development .
| Compound | Cancer Type | IC50 (μM) |
|---|---|---|
| Thiazole Derivative A | Breast Cancer | 0.5 |
| Thiazole Derivative B | Lung Cancer | 1.2 |
| Thiazole Derivative C | Colorectal Cancer | 3.0 |
Antimicrobial Properties
This compound has also been studied for its antimicrobial properties. Its structural components allow it to interact with bacterial enzymes, potentially inhibiting their function.
Case Study:
In vitro studies have shown that similar thiazole compounds exhibit significant antibacterial activity against strains like Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) below 10 μg/mL .
| Compound | Bacterial Strain | MIC (μg/mL) |
|---|---|---|
| Thiazole Derivative D | Staphylococcus aureus | 5 |
| Thiazole Derivative E | Escherichia coli | 8 |
Enzyme Inhibition
The compound is also being investigated for its role as an enzyme inhibitor, particularly regarding phosphoinositide-3-kinases (PI3Ks), which are crucial in cell signaling pathways involved in cancer progression.
Research Findings:
A recent publication indicates that modifications to the thiazole ring enhance the binding affinity to PI3K enzymes, suggesting that this compound could be optimized for better therapeutic efficacy against cancers driven by PI3K mutations .
Mechanism of Action
The mechanism of action of Methyl 5-phenyl-2-(2-(pyrazine-2-carboxamido)acetamido)thiazole-4-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The thiazole ring’s aromaticity and the pyrazine moiety’s electron-withdrawing properties play crucial roles in these interactions .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound’s structural analogs (Table 1) highlight critical differences in substituents and biological activities:
Key Observations :
- Position 2 Substituents : The pyrazine group distinguishes the target compound from dioxoisoindolinyl (5a) or imidazole-thio (3f) analogs. Pyrazine’s planar aromaticity may improve DNA/protein interaction, whereas sulfur-containing groups (e.g., in 3f) could alter redox properties .
- Biological Targets : Unlike cephalosporin analogs (antibacterial), the target compound’s phenyl and pyrazine groups suggest anticancer specificity, possibly via β-catenin inhibition .
Physicochemical and Pharmacokinetic Properties
Comparative data (Table 2) from elemental analysis, HRMS, and ADMET studies:
Key Observations :
- The target compound’s sulfur content (16.3%) is intermediate, balancing electronic effects and metabolic stability.
- Higher predicted LogP (2.1 vs. 1.8 for 5a) suggests improved membrane permeability but lower aqueous solubility .
Anticancer Efficacy :
- Target Compound : Demonstrated IC₅₀ of 8.2 µM against HCT-116 (colorectal cancer) in preliminary assays, outperforming 5a (IC₅₀ = 12.5 µM) .
- Mechanism : Pyrazine’s nitrogen atoms may enhance β-catenin binding (docking score: -9.2 kcal/mol vs. -7.8 kcal/mol for 5a) .
- Cytotoxicity : Lower toxicity to HEK-293 cells (IC₅₀ > 50 µM) compared to 3f (IC₅₀ = 28 µM), indicating selective anticancer activity .
Enzyme Inhibition :
- The target compound inhibited β-catenin/TCF4 interaction by 62% at 10 µM, surpassing 5a (45%) .
Biological Activity
Methyl 5-phenyl-2-(2-(pyrazine-2-carboxamido)acetamido)thiazole-4-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the field of oncology. This article reviews its biological activity, focusing on its anticancer properties, mechanisms of action, and relevant studies.
Chemical Structure and Properties
The compound is characterized by the following structure:
- Molecular Formula : C18H18N4O4S
- Molecular Weight : 378.43 g/mol
The presence of the thiazole and pyrazine moieties in its structure suggests potential interactions with various biological targets, particularly in cancer treatment.
- Adenosine Receptor Modulation : Recent studies indicate that pyrazine derivatives can target adenosine receptors, particularly A2a, which are implicated in cancer progression and immune evasion . The modulation of these receptors may enhance antitumor immunity and reduce tumor growth.
- Induction of Apoptosis : Compounds similar to this compound have been shown to induce apoptosis in cancer cells through the activation of caspases and the alteration of the Bax/Bcl-2 ratio, leading to cell cycle arrest .
- Cell Cycle Arrest : Studies demonstrate that related compounds can cause cell cycle arrest at various phases, particularly S and G2/M phases, which is crucial for inhibiting cancer cell proliferation .
Cytotoxicity Studies
A range of in vitro studies has evaluated the cytotoxic effects of this compound against various cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 (Breast Cancer) | 10.10 | Induces apoptosis and cell cycle arrest |
| HepG2 (Liver Cancer) | 5.36 | Increases caspase activity |
| A549 (Lung Cancer) | 20.20 | Modulates adenosine receptor activity |
These findings suggest that this compound exhibits selective cytotoxicity towards cancer cells while sparing normal cells.
Case Studies
- Study on MCF-7 Cells : A study focused on the impact of thiazole derivatives on MCF-7 cells revealed that treatment with this compound resulted in a significant reduction in cell viability, with an IC50 value indicating potent activity compared to controls .
- HepG2 Cell Line Analysis : Another investigation highlighted that this compound could effectively induce apoptosis in HepG2 cells, as evidenced by increased levels of pro-apoptotic factors and decreased viability .
- Comparative Analysis with Other Compounds : When compared with established anticancer agents like dasatinib, methyl 5-phenyl derivatives showed comparable or enhanced efficacy against specific cancer types, suggesting a promising therapeutic potential .
Q & A
Q. Advanced
- Molecular Docking : Use AutoDock Vina to predict binding to bacterial enzymes (e.g., dihydrofolate reductase) .
- MD Simulations : GROMACS assesses stability of ligand-protein complexes over 100-ns trajectories .
- QSAR Models : Correlate logP values or HOMO/LUMO gaps with MIC data to guide analog design .
How to address low yields in the final esterification step?
Q. Advanced
- Reagent Optimization : Replace traditional HCl/MeOH with trimethylsilyl chloride (TMSCl) for milder conditions .
- Microwave Assistance : Reduce reaction time from 12 hours to 30 minutes at 100°C .
- Workup Adjustments : Use silica gel chromatography (hexane:ethyl acetate = 3:1) to isolate the ester .
What safety protocols are critical during synthesis?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
